![molecular formula C6H13NO . HCl B602072 trans-4-Aminocyclohexanol hydrochloride CAS No. 50910-54-8](/img/structure/B602072.png)
trans-4-Aminocyclohexanol hydrochloride
Overview
Description
Trans-4-Aminocyclohexanol hydrochloride is used as a raw material in organic synthesis and is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride .
Synthesis Analysis
The synthesis of trans-4-aminocyclohexanol often starts from paracetamol (p-acetamido-phenol), which is catalytically hydrogenated in aqueous or alcoholic solution. The free amino alcohols are then obtained by hydrolysis of the isolated, dried trans-acetamidocyclohexanol, for example by reaction in an acidic and/or alkaline medium with release of the amino function . It can also react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester .Molecular Structure Analysis
The molecular formula of trans-4-Aminocyclohexanol hydrochloride is C6H14ClNO .Chemical Reactions Analysis
Trans-4-Aminocyclohexanol hydrochloride has been used in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes via transannular nucleophilic displacement .Physical And Chemical Properties Analysis
The molecular weight of trans-4-Aminocyclohexanol hydrochloride is 151.63 g/mol . The melting point is reported to be 225-227 °C .Scientific Research Applications
trans-4-Aminocyclohexanol Hydrochloride
Synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes: This compound has been used in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes via transannular nucleophilic displacement .
Preparation of trans-4-methoxyoxalamido-1-cyclohexanol: Another application of trans-4-Aminocyclohexanol hydrochloride is in the preparation of trans-4-methoxyoxalamido-1-cyclohexanol .
Production of Polybenzoxazine-Silica Hybrid Nanocomposites: It’s also used in the synthesis of benzoxazine, which is required for the preparation of polybenzoxazine-silica hybrid nanocomposites .
cis-4-Aminocyclohexanol Hydrochloride
Synthesis of Pyrazolo[3,4-d]pyrimidines: cis-4-Aminocyclohexanol hydrochloride is used as a reagent to synthesize pyrazolo[3,4-d]pyrimidines, compounds that potentially act as anti-inflammatory and antitumor agents .
Intermediate in Drug Synthesis: This compound is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride .
Production of Butyric Acid 4-amino-cyclohexyl Ester: It can react with butyric acid (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-aminocyclohexan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-1-3-6(8)4-2-5;/h5-6,8H,1-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTQEVMZBCBOSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971668 | |
Record name | 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56239-26-0, 50910-54-8 | |
Record name | 56239-26-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80971668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanol, 4-amino-, hydrochloride (1:1), trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (1s,4s)-4-aminocyclohexan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of trans-4-aminocyclohexanol hydrochloride in medicinal chemistry?
A1: trans-4-Aminocyclohexanol hydrochloride serves as a crucial building block in synthesizing various pharmaceutical compounds. Notably, it acts as a precursor for synthesizing N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea, a potent metabolite of the anti-cancer drug CCNU (Lomustine). This metabolite exhibits significant activity against murine leukemia L1210, showcasing its potential in cancer therapeutics []. Furthermore, it acts as a starting material for creating N-substituted cyclohex-3-enamines, valuable intermediates in medicinal chemistry [].
Q2: How is trans-4-aminocyclohexanol hydrochloride utilized in materials science?
A2: Researchers leverage trans-4-aminocyclohexanol hydrochloride to synthesize novel benzoxazine monomers, specifically BZ-Cy-OH []. These monomers are further polymerized to create polybenzoxazine (PBZ) nanocomposites, often enhanced by incorporating materials like organo-modified MMT clay (OMMT) or octakis(dimethylsiloxypropylglycidylether) silsesquioxane (OG-POSS). These nanocomposites find applications in various fields due to their enhanced thermal and dielectric properties [].
Q3: Can you illustrate a specific synthetic application of trans-4-aminocyclohexanol hydrochloride?
A3: Absolutely. trans-4-Aminocyclohexanol hydrochloride acts as a starting material in synthesizing Ambroxol Hydrochloride Impurity D []. This synthesis involves reacting trans-4-aminocyclohexanol hydrochloride with 2-amino-3,5-dibromobenzaldehyde using sodium borohydride as a reducing agent. This process highlights the compound's versatility in constructing complex molecules relevant to pharmaceutical research [].
Q4: Are there any studies exploring the structure-property relationships of derivatives derived from trans-4-aminocyclohexanol hydrochloride?
A4: While the provided abstracts don't delve into specific structure-property relationships for trans-4-aminocyclohexanol hydrochloride derivatives, research [] indicates that the N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea metabolite demonstrates higher activity and toxicity compared to the parent CCNU drug. This observation suggests that structural modifications stemming from trans-4-aminocyclohexanol hydrochloride can significantly influence the biological activity of resulting compounds. This area warrants further investigation to establish clear structure-activity relationships.
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